Boc-D-glu(otbu)-onp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

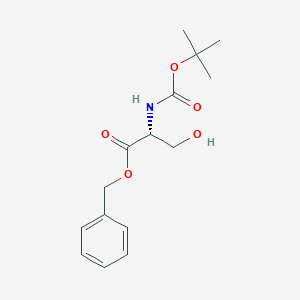

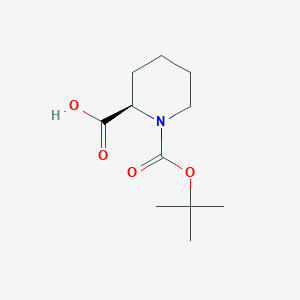

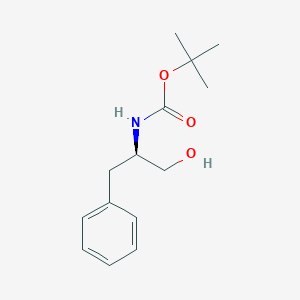

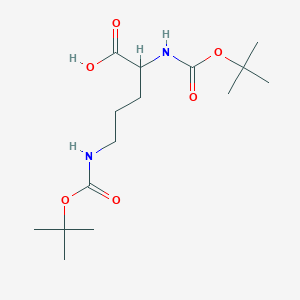

“Boc-D-glu(otbu)-onp” is a compound with the molecular formula C14H25NO6 . It is also known by other names such as “®-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid” and "Boc-D-Glutamic acid alpha-T-butyl ester" .

Molecular Structure Analysis

The molecular structure of “Boc-D-glu(otbu)-onp” can be represented by the InChI string: InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 . The molecular weight of the compound is 303.35 g/mol .

Physical And Chemical Properties Analysis

“Boc-D-glu(otbu)-onp” has a molecular weight of 303.351 and a density of 1.1±0.1 g/cm3 . Its boiling point is 449.8±40.0 °C at 760 mmHg . The compound appears as a powder that is white to pale brown in color .

Applications De Recherche Scientifique

Opioid Receptor Research : BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) has been identified as a potent, highly delta-opioid receptor-selective competitive antagonist. This compound demonstrates significant delta- versus mu- and kappa-selectivity, indicating its potential in opioid receptor research (Rónai et al., 1995).

Self-Assembly and Nanoarchitecture : A study on Fmoc-Glu(OtBu)-OH, a similar compound, revealed its ability to self-assemble into various structures like spheres and broomsticks under different conditions. This characteristic is valuable in material chemistry and biomedical applications (Gour et al., 2021).

Peptidomimetics and Enkephalins : BOC-Glu(OtBu)-Tyr-Leu-OBzl, another related compound, was synthesized and tested as a part of a study on bisubstrate inhibitors of epidermal growth factor receptor protein tyrosine kinase. This study contributes to our understanding of peptidomimetics and their interactions with receptors (Rosse et al., 1997).

Proteasome Inhibition : Compounds like Cbz-Glu(OtBu)-Phe-Leucinal and Boc-Ser(OBzl)-Leu-Leucinal, which are structurally related to Boc-D-glu(otbu)-onp, have been found to be potent inhibitors of the 20S proteasome. Such studies are crucial for understanding cellular protein degradation mechanisms (Ma et al., 2011).

Anti-Inflammatory and Antioxidant Activity : A tetrapeptide derivative, PEP1261 {Boc-Lys-(Boc)-Arg-Asp-Ser-(tBu)-OtBu}, was tested for anti-inflammatory action and showed significant activity in reducing arthritis symptoms and oxidative stress in rats (Kumar et al., 2004).

Potential as Pharmacological Tools : Z-Ile-Glu(OtBu)-Ala-leucinal, a related compound, has been identified as an inhibitor of both acidic and neutral chymotrypsin-like activities of the multicatalytic proteinase complex, making it a valuable tool for physiological studies (Figueiredo-Pereira et al., 1995).

Peptide Library Screening : In a study involving a peptide library, the tweezer receptor showed selectivity for Glu(OtBu) at the amino terminus of tripeptides, highlighting the importance of such compounds in molecular recognition studies (Davies et al., 1998).

Safety And Hazards

“Boc-D-glu(otbu)-onp” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

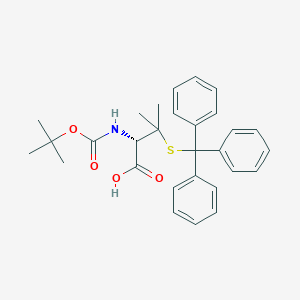

5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSZKZYRDFXIHX-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428603 |

Source

|

| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-glu(otbu)-onp | |

CAS RN |

200397-60-0 |

Source

|

| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.